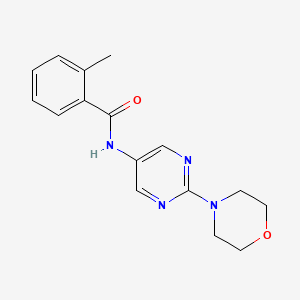

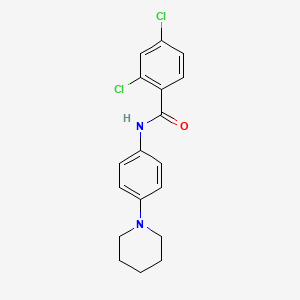

2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide" is a multifaceted molecule that appears to be related to various acetamide derivatives with potential applications in chemical synthesis and material science. Although the specific compound is not directly mentioned in the provided papers, the related structures and their syntheses offer valuable insights into the possible characteristics and synthetic routes that could be applicable to the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves the reaction of chlorophenol with dichloroacetamide derivatives. For instance, "N-Phenyl-2,2-di(4-chlorophenoxy)acetamide" was synthesized using 4-chlorophenol and N-phenyl dichloroacetamide in tetrahydrofuran (THF) with anhydrous potassium carbonate as a base . The reaction conditions were optimized to achieve a 75% yield, suggesting that similar conditions could potentially be used for synthesizing the compound of interest, with appropriate modifications to the starting materials to incorporate the 1,3,4-oxadiazol and trifluoromethoxy functional groups.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the orientation of substituent phenyl rings and heterocyclic components. For example, in "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," the chlorophenyl ring is oriented at a specific angle with respect to the thiazole ring, and intermolecular interactions such as C-H...O hydrogen bonds play a role in the crystal packing . These structural details are crucial for understanding the molecular geometry and potential intermolecular interactions of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the presence of electron-withdrawing or electron-donating substituents on the phenyl rings or the heterocyclic components. The provided papers do not detail specific reactions for the compounds , but it can be inferred that the presence of chloro, oxadiazol, and trifluoromethoxy groups would affect the compound's reactivity, possibly making it a candidate for further functionalization or as an intermediate in organic synthesis.

Physical and Chemical Properties Analysis

Physical and chemical properties such as melting points, solubility, and crystal packing are determined by the molecular structure and intermolecular interactions. For instance, the crystal and molecular structures of "N-(5-Chloro-2-hydroxy-phenyl)-acetamide" and its co-crystal with 3,5-dinitrobenzoic acid were elucidated, revealing the importance of hydrogen bonding and other non-covalent interactions in the formation of higher-dimensional networks . These findings suggest that the compound of interest may also exhibit distinct physical properties and crystal packing motifs, influenced by its functional groups and molecular geometry.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

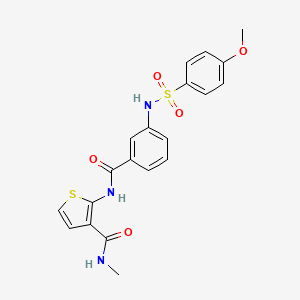

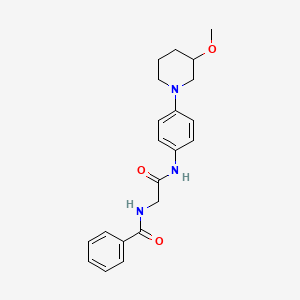

- A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives were synthesized and showed significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of fluorine atoms notably enhanced these properties (Parikh & Joshi, 2014).

- Another study synthesized 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives and found them active against acetylcholinesterase, suggesting potential for treating diseases related to enzyme dysfunction (Rehman et al., 2013).

Antitumor Activity and Apoptosis Induction

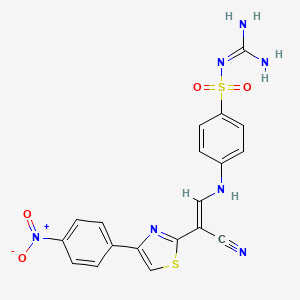

- Research identified a novel apoptosis inducer among 1,2,4-oxadiazole derivatives, with activity against breast and colorectal cancer cell lines. This compound was identified through high-throughput screening, highlighting the use of chemical genetics in discovering potential anticancer agents (Zhang et al., 2005).

Synthetic Methodologies and Chemical Properties

- Efforts in developing effective synthetic routes to 2-amino-5-aryl-1,3,4-oxadiazoles containing trifluoroethoxy groups led to novel intermediates. This research illustrates the complexity of introducing specific functional groups to enhance biological activity (Zhang, Qian, & Li, 1999).

Molecular Docking and Bioactivity Evaluation

- Studies on benzothiazolinone acetamide analogs involved spectroscopic, quantum mechanical studies, and molecular docking to assess bioactivity. These compounds showed promise as photosensitizers in dye-sensitized solar cells (DSSCs) and demonstrated nonlinear optical activity, indicating potential in photovoltaic applications and drug design (Mary et al., 2020).

Enzyme Inhibition and Pharmacological Evaluation

- N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides synthesized for antibacterial activity also showed moderate α-chymotrypsin enzyme inhibition. Molecular docking studies helped identify active binding sites, correlating with bioactivity data (Siddiqui et al., 2014).

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-N-[5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3N3O3/c18-13-4-2-1-3-11(13)9-14(25)22-16-24-23-15(26-16)10-5-7-12(8-6-10)27-17(19,20)21/h1-8H,9H2,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUZTHXTVJYVGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3018129.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-isopropylurea](/img/structure/B3018134.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B3018136.png)

![1-[(2,3,4,5,6-Pentafluorophenyl)methyl]pyrazole-3-ylamine](/img/structure/B3018138.png)

![2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018143.png)

![1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one](/img/structure/B3018145.png)